Phomopsinamine
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Overview
Description
Phomopsinamine is a potent mycotoxin produced by the fungus Phomopsis leptostromiformis. It is formed by the hydrolysis of the dicarboxylic acid of phomopsin A. This compound is known for its ability to inhibit microtubule polymerization, making it a significant compound in scientific research .
Preparation Methods
Phomopsinamine is synthesized through the hydrolysis of phomopsin A. The specific synthetic routes and reaction conditions for its preparation are not extensively documented in the available literature. it is known that this compound can be produced in a laboratory setting by hydrolyzing phomopsin A under controlled conditions .
Chemical Reactions Analysis
Phomopsinamine primarily undergoes reactions that involve its interaction with tubulin. It inhibits the polymerization of tubulin, a key protein in the formation of microtubules. The compound binds selectively to dimeric tubulin at a site overlapping that of vinblastine and maytansine . This interaction is crucial for its function as a microtubule inhibitor.
Scientific Research Applications
Phomopsinamine has several scientific research applications:
Chemistry: It is used as a tool to study microtubule dynamics and the polymerization process.
Biology: Researchers use this compound to investigate the role of microtubules in cell division and other cellular processes.
Medicine: Due to its ability to inhibit microtubule polymerization, this compound is studied for its potential in cancer research, particularly in understanding how microtubule inhibitors can be used in cancer therapy.
Industry: While its industrial applications are limited, this compound’s role in scientific research makes it valuable for the development of new drugs and therapeutic strategies
Mechanism of Action
Phomopsinamine exerts its effects by inhibiting the polymerization of tubulin. It binds to tubulin at a site that overlaps with the binding sites of vinblastine and maytansine. This binding prevents the formation of microtubules, which are essential for cell division and other cellular functions. By blocking microtubule polymerization, this compound disrupts the normal function of cells, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Phomopsinamine is similar to other microtubule inhibitors such as vinblastine and maytansine. it is unique in its specific binding site and its origin from the fungus Phomopsis leptostromiformis. Other similar compounds include:
Vinblastine: A well-known microtubule inhibitor used in cancer therapy.
Maytansine: Another microtubule inhibitor with applications in cancer research.
Phomopsin A: The precursor to this compound, also a microtubule inhibitor
This compound’s unique origin and specific binding characteristics make it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C32H43ClN6O8 |
---|---|
Molecular Weight |
675.2 g/mol |
IUPAC Name |
(2S)-N-[(E)-1-amino-3-methyl-1-oxopent-2-en-2-yl]-1-[(3R,4S,7S,10S,11S)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carboxamide |
InChI |
InChI=1S/C32H43ClN6O8/c1-8-16(5)22(27(34)42)37-28(43)19-11-10-12-39(19)31(46)26-32(6,9-2)47-20-14-17(13-18(33)25(20)41)24(40)23(35-7)30(45)36-21(15(3)4)29(44)38-26/h10-11,13-14,19,21,23-24,26,35,40-41H,3,8-9,12H2,1-2,4-7H3,(H2,34,42)(H,36,45)(H,37,43)(H,38,44)/b22-16+/t19-,21-,23-,24-,26+,32+/m0/s1 |
InChI Key |
YFIIICIITZPYSM-OIXMZTBHSA-N |
Isomeric SMILES |
CC/C(=C(\C(=O)N)/NC(=O)[C@@H]1C=CCN1C(=O)[C@@H]2[C@@](OC3=C(C(=CC(=C3)[C@@H]([C@@H](C(=O)N[C@H](C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)/C |
Canonical SMILES |
CCC(=C(C(=O)N)NC(=O)C1C=CCN1C(=O)C2C(OC3=C(C(=CC(=C3)C(C(C(=O)NC(C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)C |
Origin of Product |
United States |
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